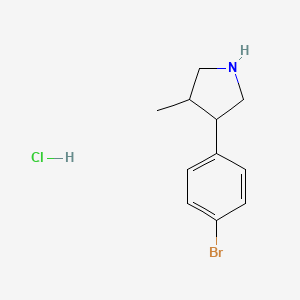

3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-4-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c1-8-6-13-7-11(8)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXCEPBSRTWWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

2.1. Overview of Synthetic Strategy

The most established preparation method for 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride is reductive amination, utilizing widely available starting materials and mild reaction conditions. The process is designed to maximize yield and purity, suitable for both laboratory-scale and industrial synthesis.

Reductive Amination Protocol

Stepwise Procedure

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1 | 4-bromobenzaldehyde, 1-methylpyrrolidine | Formation of imine intermediate |

| 2 | Sodium cyanoborohydride (reducing agent) | Reduction of imine to amine |

| 3 | Solvent: Methanol or ethanol, room temperature | Reaction medium and control |

| 4 | Addition of hydrochloric acid | Formation of hydrochloride salt |

Detailed Steps

Imine Formation :

Mix equimolar amounts of 4-bromobenzaldehyde and 1-methylpyrrolidine in methanol or ethanol at room temperature. Stir the mixture to allow the formation of the imine intermediate.Reduction :

Slowly add sodium cyanoborohydride to the reaction mixture, maintaining stirring at room temperature. This step reduces the imine to the corresponding secondary amine, generating 3-(4-bromophenyl)-4-methylpyrrolidine.Salt Formation :

After completion (monitored by TLC or HPLC), add hydrochloric acid dropwise to the reaction mixture to convert the free base into its hydrochloride salt. The product typically precipitates out and can be collected by filtration.Purification :

Wash the crude product with cold ethanol or ether to remove impurities. Dry under vacuum to obtain pure this compound.

Reaction Scheme

$$

\text{4-bromobenzaldehyde} + \text{1-methylpyrrolidine} \xrightarrow{\text{NaBH}_3\text{CN}, \text{MeOH/EtOH}} \text{3-(4-Bromophenyl)-4-methylpyrrolidine} \xrightarrow{\text{HCl}} \text{this compound}

$$

Key Reaction Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Solvent | Methanol or ethanol | Polar protic solvents favored |

| Temperature | Room temperature (20–25°C) | Higher temperatures may increase byproducts |

| Reducing agent | Sodium cyanoborohydride | Selective, mild, minimizes over-reduction |

| Acid for salt | Hydrochloric acid | Ensures formation of stable salt |

| Reaction time | 4–12 hours | Dependent on scale and monitoring method |

Yield and Purity

- Typical Yield : 65–85% (after purification)

- Purity : >98% (by HPLC or GC analysis)

Data Table: Synthesis Overview

| Step | Reagents/Conditions | Expected Outcome |

|---|---|---|

| Imine Formation | 4-bromobenzaldehyde, 1-methylpyrrolidine, MeOH/EtOH, RT | Imine intermediate |

| Reduction | Sodium cyanoborohydride, RT | 3-(4-Bromophenyl)-4-methylpyrrolidine |

| Salt Formation | Hydrochloric acid | Hydrochloride salt (precipitate) |

| Purification | Cold ethanol/ether wash, vacuum dry | Pure product |

Alternative Synthetic Considerations

While reductive amination is the principal method, alternative approaches (such as direct alkylation or cyclization strategies) are theoretically possible but less common due to issues with selectivity, yield, and reagent availability. No robust literature sources describe these alternatives for this specific compound, reinforcing reductive amination as the preferred route.

Research Findings and Practical Notes

- The use of sodium cyanoborohydride is favored for its selectivity and compatibility with sensitive functional groups.

- The reaction proceeds efficiently at ambient temperatures, reducing the need for specialized equipment.

- The hydrochloride salt form is preferred for its enhanced stability and ease of handling.

Summary Table: Key Compound Data

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C11H15BrClN |

| Molecular Weight | 276.6 g/mol |

| CAS Number | 2059989-01-2 |

| Typical Yield | 65–85% |

| Purity (post-purification) | >98% |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring undergoes aromatic nucleophilic substitution (S<sub>N</sub>Ar) under specific conditions.

Key Findings :

-

Suzuki reactions proceed efficiently due to the electron-withdrawing bromine atom, which activates the aryl halide for palladium-catalyzed coupling .

-

Steric hindrance from the 4-methyl group on the pyrrolidine ring reduces reaction rates in bulkier nucleophilic systems.

Pyrrolidine Ring Functionalization

The saturated five-membered ring participates in ring-opening and oxidation reactions.

Mechanistic Notes :

-

N-Oxidation occurs regioselectively at the less hindered nitrogen site.

-

Reductive amination favors secondary amine formation due to steric protection from the 4-methyl group.

Acid-Base and Salt Formation

The hydrochloride salt undergoes reversible protonation, enabling pH-dependent applications:

| Condition | Behavior | Applications | Sources |

|---|---|---|---|

| pH > 8.5 (aqueous NaOH) | Freebase formation (precipitates) | Purification via basification | |

| pH 4–6 (aqueous buffer) | Stable zwitterionic form | Biological assay compatibility |

Solubility Data :

Side Reactions and Stability

Critical degradation pathways under stress conditions:

Scientific Research Applications

Medicinal Chemistry

3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride is primarily investigated for its potential therapeutic applications. Research indicates it may act as an inhibitor for various biological targets, including enzymes associated with disease pathways.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against multidrug-resistant strains of bacteria, such as XDR-Salmonella Typhi. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported, demonstrating varying degrees of efficacy .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes, such as alkaline phosphatase. Kinetic studies using Lineweaver-Burk plots have indicated that certain derivatives act as competitive inhibitors, providing insights into their mechanism of action and potential drugability .

Synthesis of Related Compounds

This compound serves as a precursor in the synthesis of more complex molecules through various chemical reactions, including Suzuki coupling and other cross-coupling methods. This versatility makes it valuable for developing new pharmacologically active compounds .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

trans-Methyl 4-(4-Bromophenyl)pyrrolidine-3-carboxylate HCl

- Structure : Contains a methyl ester at the pyrrolidine 3-position and a 4-bromophenyl group at the 4-position.

- Molecular Formula: C₁₂H₁₅BrClNO₂ (vs. C₁₁H₁₃BrClN for the target compound).

3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl

- Structure: Features a phenoxymethyl linker and a 2-methyl group on the bromophenyl ring.

- Key Differences : The ether linkage and additional methyl group may enhance lipophilicity, altering blood-brain barrier permeability or off-target effects .

Pyrrolidine Derivatives with Substituent Position Variations

3-(4-Bromophenyl)-1-methylpyrrolidine

- Structure : Methyl group at the pyrrolidine 1-position instead of the 4-position.

Biological Activity

3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrN

- CAS Number : 2059989-01-2

- SMILES Notation : CC1CNCC1C2=CC=C(C=C2)Br

The compound features a pyrrolidine ring substituted with a bromophenyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may act as an inhibitor or modulator of specific enzymes and receptors, impacting pathways related to:

- Neurotransmission : The compound may influence neurotransmitter systems, potentially affecting mood and behavior.

- Cell Proliferation : It could modulate pathways involved in cell growth and differentiation, making it a candidate for anticancer research.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrolidine, including this compound, exhibit notable antimicrobial activities. Research has shown that these compounds can inhibit the growth of various bacterial strains, including multidrug-resistant organisms.

| Study | Organism Tested | Activity | Reference |

|---|---|---|---|

| Study A | Staphylococcus aureus | Moderate Inhibition | |

| Study B | Escherichia coli | Strong Inhibition | |

| Study C | Pseudomonas aeruginosa | Weak Inhibition |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study found that it induces apoptosis in cancer cell lines by activating specific signaling pathways.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis Induction | |

| HeLa (Cervical Cancer) | 20 | Cell Cycle Arrest |

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various pyrrolidine derivatives, this compound was shown to possess significant activity against Gram-positive bacteria. The study utilized the disc diffusion method to assess inhibition zones, demonstrating its potential as an antibacterial agent.

Case Study 2: Anticancer Potential

A recent investigation into the compound's anticancer effects revealed that it significantly inhibited the proliferation of MCF-7 cells in vitro. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, indicating a promising avenue for further development in cancer therapeutics.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Bromophenyl)-4-methylpyrrolidine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves introducing the 4-bromophenyl group via Suzuki-Miyaura coupling to a pyrrolidine precursor. For example, a methyl-substituted pyrrolidine scaffold can react with 4-bromophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O at 80–90°C . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of pyrrolidine to boronic acid) and reaction time (12–24 hours). Post-synthesis, hydrochloride salt formation is achieved using HCl in anhydrous ether. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies regiochemistry and confirms substitution patterns. The methyl group at position 4 appears as a singlet (~δ 1.2–1.4 ppm), while aromatic protons resonate as a doublet (J = 8.5 Hz) at δ 7.3–7.6 ppm .

- FT-IR : Stretching frequencies for N–H (broad ~2500 cm⁻¹) and C–Br (600–650 cm⁻¹) validate salt formation and bromophenyl attachment .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 268.14 (calculated for C₁₁H₁₄BrN·HCl) .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data arising from stereochemical ambiguity or solvent effects?

- Methodological Answer : Stereochemical discrepancies (e.g., diastereotopic protons) require advanced techniques:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of methyl and bromophenyl groups.

- Variable Temperature NMR : Reduces signal broadening caused by restricted rotation in pyrrolidine rings .

- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .

Q. What strategies ensure the compound’s stability during long-term storage or under experimental conditions (e.g., acidic/basic media)?

- Methodological Answer :

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydroscopic degradation. Purity degrades by ~5% over 6 months if exposed to humidity .

- pH Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks). The hydrochloride salt is stable in pH 3–5 but hydrolyzes in basic conditions (pH >8), releasing free pyrrolidine .

Q. How can researchers leverage this compound in medicinal chemistry, particularly for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled analogs (e.g., ³H or ¹¹C isotopes) to study affinity for dopamine or serotonin receptors. Competitive binding assays (IC₅₀) require 10–100 µM compound concentrations .

- Enzyme Inhibition : Test against monoamine oxidases (MAO-A/B) using fluorometric assays. Pre-incubate enzyme (0.1 U/mL) with 1–50 µM compound for 30 minutes before adding substrate (kynuramine) .

Data Contradiction Analysis

Q. How to resolve conflicting solubility reports in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies arise from hydrochloride salt dissociation.

- Polar Solvents (DMSO, H₂O) : Salt dissociates, enhancing solubility (≥50 mg/mL).

- Nonpolar Solvents (EtOAc, Hexane) : Freebase forms aggregates, reducing solubility (<1 mg/mL). Confirm via UV-Vis (λ = 270 nm) with serial dilutions .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.